

Application Notes and Protocols for Perfluoroalkylation Reactions Using 2-Iodononafluorobutane

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Compound of Interest

Compound Name: 2-Iodononafluorobutane

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Introduction

Perfluoroalkylated organic molecules are of significant interest in medicinal chemistry, agrochemistry, and materials science due to the unique physicochemical properties imparted by the perfluoroalkyl group. The introduction of a nonafluoro-sec-butyl group, derived from **2-iodononafluorobutane** (C_4F_9I), can enhance a molecule's metabolic stability, lipophilicity, and binding affinity. **2-Iodononafluorobutane** serves as a primary precursor for the nonafluoro-sec-butyl radical, a key intermediate in numerous perfluoroalkylation reactions. This document provides detailed application notes and experimental protocols for the use of **2-iodononafluorobutane** in various perfluoroalkylation reactions, with a focus on radical-mediated processes.

The generation of the C_4F_9 radical from **2-iodononafluorobutane** can be achieved through several methods, including visible-light photoredox catalysis, the formation of electron donor-acceptor (EDA) complexes, and activation via halogen bonding.[1][2] These methods offer mild and efficient pathways for the formation of C-C bonds between the perfluoroalkyl group and a variety of organic substrates, including arenes, heteroarenes, alkenes, and alkynes.

Data Presentation

The following tables summarize quantitative data for the perfluoroalkylation of various substrates using **2-Iodononafluorobutane** under different catalytic systems.

Table 1: DTHQ-Catalyzed Radical Perfluoroalkylation of (Hetero)arenes with **2-Iodononafluorobutane**^[1]

Substrate	Product	Yield (%)
Caffeine	8-(perfluorobutan-2-yl)caffeine	65
Melatonin	N-(2-(5-(perfluorobutan-2-yl)-1H-indol-3-yl)ethyl)acetamide	47
1,3,5-Trimethoxybenzene	1,3,5-trimethoxy-2-(perfluorobutan-2-yl)benzene	85
Thiophene	2-(perfluorobutan-2-yl)thiophene	55
Furan	2-(perfluorobutan-2-yl)furan	42

Table 2: Copper-Catalyzed Perfluoroalkylation of Arylboronate Esters with a Perfluoroalkyl Source

Note: While the specific use of **2-Iodononafluorobutane** is not detailed in the direct protocol, this table illustrates a general and relevant strategy for perfluoroalkylation.

Arylboronate Ester derived from	Perfluoroalkyl Source	Product	Yield (%)
1,3-Dimethoxybenzene	[(phen)CuC ₄ F ₉]	1,3-dimethoxy-2-(perfluorobutan-2-yl)benzene	78
Toluene	[(phen)CuC ₄ F ₉]	1-methyl-4-(perfluorobutan-2-yl)benzene	72
Anisole	[(phen)CuC ₄ F ₉]	1-methoxy-4-(perfluorobutan-2-yl)benzene	81

Experimental Protocols

Protocol 1: DTHQ-Catalyzed Radical Perfluoroalkylation of (Hetero)arenes under Visible Light Irradiation

This protocol is adapted from the work of Pitre and coworkers.[\[1\]](#)

Materials:

- (Hetero)arene substrate (0.2 mmol, 1.0 equiv)
- 2,5-Di-tert-butylhydroquinone (DTHQ) (0.02 mmol, 0.1 equiv)
- **2-Iodononafluorobutane** (0.6 mmol, 3.0 equiv)
- Sodium triacetoxyborohydride (STAB) (0.4 mmol, 2.0 equiv)
- Anhydrous acetonitrile (MeCN) (2.0 mL)
- White LED lamp (e.g., 18 W)
- Reaction vial with a magnetic stir bar

Procedure:

- To a reaction vial equipped with a magnetic stir bar, add the (hetero)arene substrate (0.2 mmol), 2,5-di-tert-butylhydroquinone (DTHQ) (4.4 mg, 0.02 mmol), and sodium triacetoxymethylborohydride (STAB) (84.8 mg, 0.4 mmol).
- Seal the vial with a septum and purge with nitrogen or argon for 10 minutes.
- Add anhydrous acetonitrile (2.0 mL) and **2-Iodononafluorobutane** (0.11 mL, 0.6 mmol) via syringe.
- Place the reaction vial approximately 5 cm from a white LED lamp and stir at room temperature.
- Irradiate the reaction mixture for 24-30 hours, or until the reaction is complete as monitored by TLC or GC-MS.
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL).
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired perfluoroalkylated product.

Protocol 2: General Procedure for Copper-Catalyzed Perfluoroalkylation of In Situ Generated Arylboronate Esters

This protocol is a general representation based on the strategy for perfluoroalkylation of arenes via borylation.

Part A: Iridium-Catalyzed C-H Borylation of Arenes

Materials:

- Arene (0.5 mmol, 1.0 equiv)
- Bis(pinacolato)diboron (B_2pin_2) (0.375 mmol, 0.75 equiv)
- $[Ir(cod)OMe]_2$ (0.0025 mmol, 0.005 equiv)
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.005 mmol, 0.01 equiv)
- Anhydrous THF (1.0 mL)

Procedure:

- In a nitrogen-filled glovebox, combine the arene, B_2pin_2 , $[Ir(cod)OMe]_2$, and dtbpy in a reaction vial.
- Add anhydrous THF (1.0 mL).
- Seal the vial and heat the mixture at 80 °C for 16-24 hours.
- Cool the reaction mixture to room temperature. The resulting solution containing the arylboronate ester is used directly in the next step.

Part B: Copper-Mediated Perfluoroalkylation

Materials:

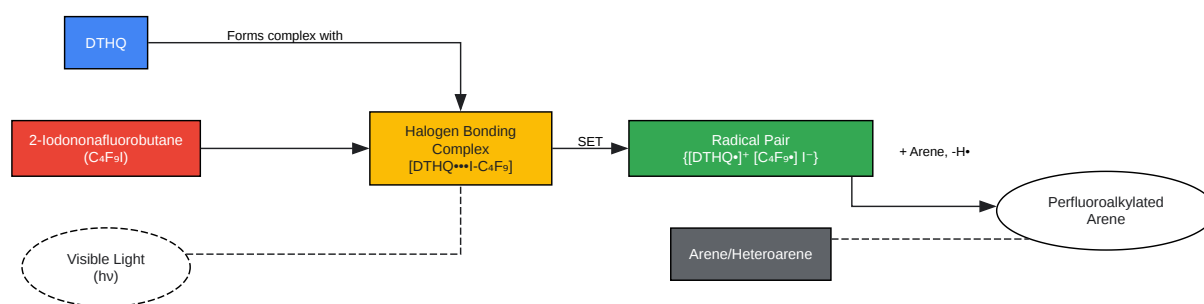
- Arylboronate ester solution from Part A (0.5 mmol)
- $[(phen)CuC_4F_9]$ complex (0.6 mmol, 1.2 equiv)
- Air

Procedure:

- To the cooled solution of the arylboronate ester, add the $[(phen)CuC_4F_9]$ complex.
- Stir the reaction mixture open to the air at room temperature for 12-24 hours.
- Monitor the reaction by TLC or GC-MS.

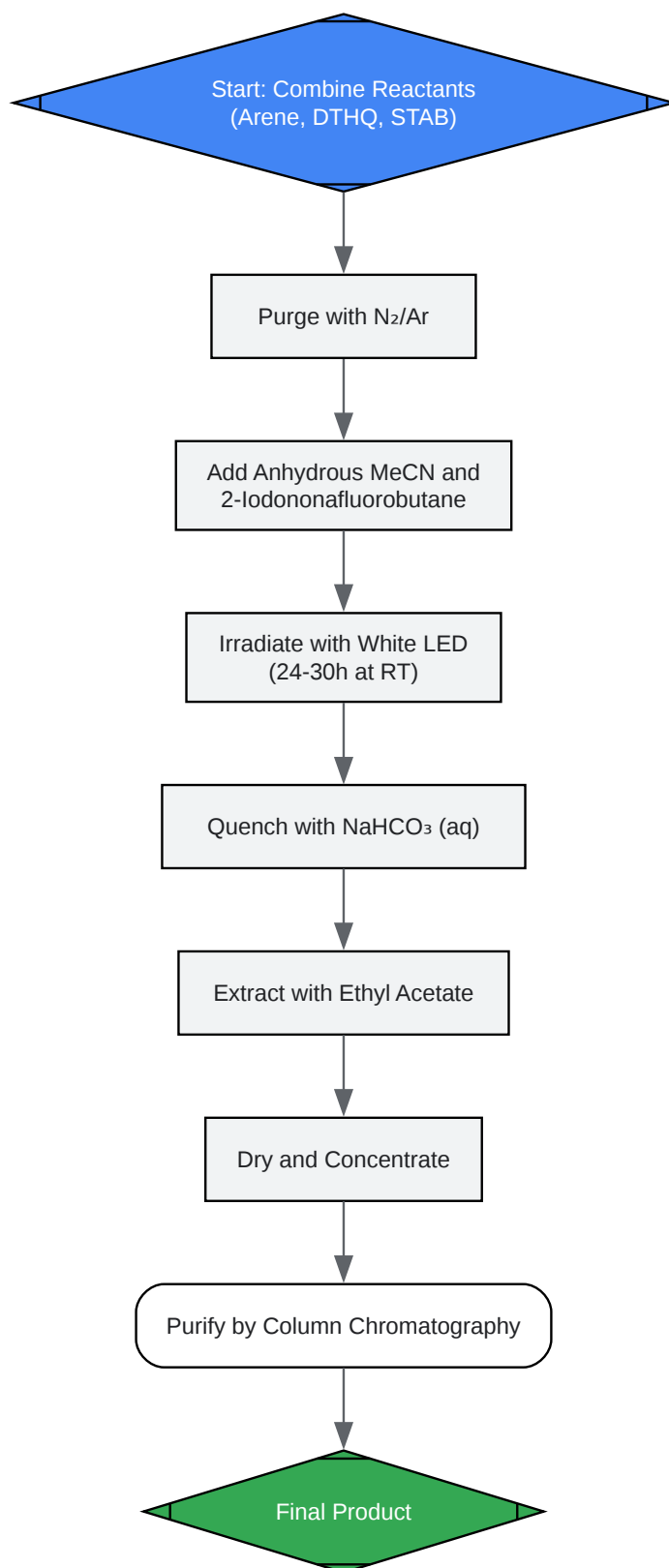
- Upon completion, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
- Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualizations



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Caption: Proposed mechanism for DTHQ-catalyzed radical perfluoroalkylation.



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Caption: Experimental workflow for DTHQ-catalyzed perfluoroalkylation.

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References

- 1. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] | The Hartwig Group [hartwig.cchem.berkeley.edu]
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